molecular formula C10H10Br2OS B14060794 1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one

Cat. No.: B14060794
M. Wt: 338.06 g/mol
InChI Key: FWQTZPZHRXAXNV-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is an organobromine compound with a complex structure It is characterized by the presence of bromine atoms, a mercapto group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the mercapto group and the ketone functionality. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized sulfoxides or sulfones, and reduced alcohols.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the mercapto group play crucial roles in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methylpropane
  • 1-Bromopropane
  • 2-Bromo-2-methylpropane

Uniqueness

1-Bromo-1-(2-(bromomethyl)-6-mercaptophenyl)propan-2-one is unique due to its combination of bromine atoms, a mercapto group, and a ketone functional group

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-[2-(bromomethyl)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3

InChI Key

FWQTZPZHRXAXNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)CBr)Br

Origin of Product

United States

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